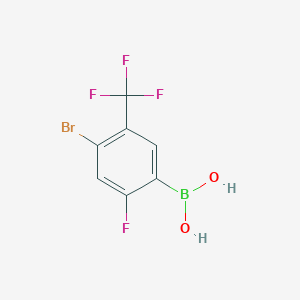

Acide 4-bromo-2-fluoro-5-(trifluorométhyl)phénylboronique

Vue d'ensemble

Description

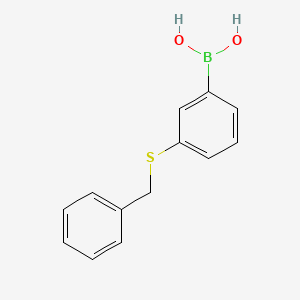

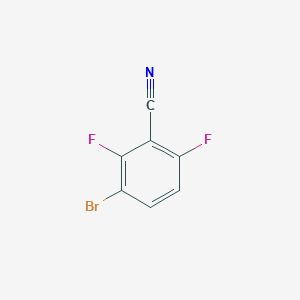

“4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid” is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two hydroxyl groups . It is a solid substance with a molecular weight of 207.92 g/mol . The compound is also known by other names such as “2-fluoro-5-trifluoromethyl phenylboronic acid”, “2-fluoro-5-trifluoromethyl phenyl boronic acid”, and “2-fluoro-5-trifluoromethyl benzeneboronic acid” among others .

Molecular Structure Analysis

The molecular formula of the compound is C7H5BF4O2 . The InChI Key, which is a unique identifier for chemical substances, is KUHVVLFCTMTYGR-UHFFFAOYSA-N . The compound’s structure includes a phenyl group (a ring of six carbon atoms) with fluorine and trifluoromethyl groups attached to it, and a boronic acid group .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be used in functionalization via lithiation and reaction with electrophiles, selective rhodium-catalyzed conjugate addition reactions, and preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .Physical And Chemical Properties Analysis

The compound is a solid substance with a melting point of 104-109°C . It has a molecular weight of 207.92 g/mol .Applications De Recherche Scientifique

Synthèse de molécules biologiquement actives

Ce composé est utilisé comme réactif dans la synthèse de diverses molécules biologiquement actives. Par exemple, il est impliqué dans la création d’inhibiteurs de la lactate déshydrogénase, qui sont étudiés pour leur potentiel à inhiber la prolifération des cellules cancéreuses .

Développement d’agents antitumoraux

Le dérivé d’acide boronique est un réactif clé dans la préparation d’inhibiteurs de la protéine du fuseau kinésine (KSP). Ces inhibiteurs sont en cours de recherche pour leur utilisation potentielle comme agents antitumoraux, offrant une voie prometteuse pour la thérapie du cancer .

Fonctionnalisation par lithiation

Les chercheurs utilisent ce composé pour la fonctionnalisation par lithiation suivie d’une réaction avec des électrophiles. Ce processus est fondamental en synthèse organique, permettant l’introduction de groupes fonctionnels dans les composés aromatiques .

Réactions d’addition conjuguée sélectives catalysées par le rhodium

Le composé est également important dans les réactions d’addition conjuguée sélectives catalysées par le rhodium. Ces réactions sont cruciales pour la formation de liaisons C-C, qui constituent l’épine dorsale de la chimie organique et ont des implications considérables en chimie médicinale .

Développement de médicaments antituberculeux

Il sert de réactif dans la synthèse d’analogues du PA-824, qui sont étudiés pour leur utilisation comme médicaments antituberculeux. Le développement de nouveaux médicaments dans ce domaine est essentiel en raison de l’émergence de souches de tuberculose résistantes aux médicaments .

Modulateurs de la protéine du motoneurone de survie

Une autre application implique la synthèse de modulateurs de la protéine du motoneurone de survie. Ces modulateurs sont étudiés pour leurs effets thérapeutiques potentiels sur l’amyotrophie spinale, une maladie génétique .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction is exceptionally mild and functional group tolerant, leading to the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the action of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis .

Action Environment

The action of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is influenced by environmental factors such as temperature and atmospheric conditions . The compound should be stored in a cool, dark place under an inert atmosphere . These conditions help maintain the stability of the compound and ensure its efficacy in the Suzuki–Miyaura coupling reaction .

Analyse Biochimique

Biochemical Properties

The role of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid in biochemical reactions is primarily as a reagent in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound interacts with enzymes and proteins involved in this reaction, contributing to the formation of new carbon-carbon bonds .

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound undergoes transmetalation, a process where it transfers a group (in this case, a boron group) to a metal catalyst, such as palladium . This contributes to the formation of new carbon-carbon bonds .

Temporal Effects in Laboratory Settings

It is known that the compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Propriétés

IUPAC Name |

[4-bromo-2-fluoro-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BBrF4O2/c9-5-2-6(10)4(8(14)15)1-3(5)7(11,12)13/h1-2,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNMTVAEKUCNKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)Br)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BBrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1527081.png)

![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B1527089.png)